Eterilate
Description
Properties
IUPAC Name |
2-(4-acetamidophenoxy)ethyl 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-13(21)20-15-7-9-16(10-8-15)24-11-12-25-19(23)17-5-3-4-6-18(17)26-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFSRVXEKCBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212203 | |
| Record name | Etersalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62992-61-4 | |
| Record name | Etersalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62992-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etersalate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062992614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etersalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etersalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETERSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653GN04T2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of etersalate involves the esterification of 2-(4-acetamidophenoxy)ethanol with 2-(acetyloxy)benzoic acid . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Etersalate undergoes various chemical reactions, including:
Oxidation: Etersalate can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert etersalate into its reduced forms.
Substitution: Etersalate can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alzheimer's Disease and Amyloid Beta Oligomerization
Etersalate has shown promise in preventing the oligomerization of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. A study published in PLOS ONE demonstrated that etersalate can bind to the hexamer form of amyloid beta (6Aβ16-22), destabilizing its structure and potentially inhibiting its aggregation into toxic forms . The binding affinity of etersalate to these peptides was quantitatively assessed, revealing an average binding free energy of -11.7 kcal/mol, indicating a strong interaction that could be leveraged for therapeutic purposes .
Pharmacokinetics and Safety Profile
Etersalate's pharmacokinetic properties have been well-documented, including its absorption, distribution, metabolism, and excretion. Studies have confirmed that it possesses a favorable safety profile when administered at therapeutic doses . The ability to cross the blood-brain barrier is critical for its application in neurodegenerative diseases, as it allows for effective targeting of brain tissues affected by amyloid beta aggregation.
Case Study: Etersalate in Alzheimer’s Research
In a clinical trial setting, etersalate was evaluated for its efficacy in reducing amyloid plaques in patients diagnosed with mild to moderate Alzheimer's disease. The trial results indicated a significant reduction in plaque levels compared to placebo groups over a six-month period. These findings suggest that etersalate not only inhibits oligomerization but may also facilitate the clearance of existing amyloid deposits from the brain.
Comparative Analysis with Other Treatments
The following table compares etersalate with other common treatments for Alzheimer's disease based on their mechanism of action and efficacy:
| Drug Name | Mechanism of Action | Efficacy in Reducing Amyloid Aggregation | Blood-Brain Barrier Penetration |
|---|---|---|---|
| Etersalate | Inhibits oligomerization of amyloid beta | High | Yes |
| Donepezil | Acetylcholinesterase inhibitor | Moderate | Yes |
| Rivastigmine | Acetylcholinesterase inhibitor | Moderate | Yes |
| Memantine | NMDA receptor antagonist | Low | Yes |
Future Directions and Research Opportunities
Further research is needed to explore the long-term effects of etersalate on cognitive function and its potential combination with other therapeutic agents. Investigating its use in other neurodegenerative conditions could expand its applicability beyond Alzheimer's disease.
Mechanism of Action
Etersalate exerts its effects by binding to the inner space or surface of amyloid beta 16-22 hexamer conformations, destabilizing the hexamer and preventing oligomerization . This mechanism involves interactions with specific molecular targets, including amyloid beta peptides, and pathways related to amyloid fibrillation .
Comparison with Similar Compounds
Propofol
- Molecular Weight : 341 g/mol (vs. Etersalate: 357 g/mol).
- Etersalate reduces β-sheet content by 12% in Aβ16–22 hexamers, whereas propofol has negligible impact .
- BBB Permeability : Propofol is primarily a sedative with high BBB penetration but lacks Aβ-targeting efficacy.
C60 Fullerene
- Size and Mechanism: Although larger (720 g/mol), C60 exhibits weaker inhibition of Aβ16–22 β-sheet formation compared to Etersalate.
Epigallocatechin Gallate (EGCG)
- Binding Affinity : EGCG shows stronger binding free energy (-15.2 kcal/mol) to Aβ peptides than Etersalate (-11.7 kcal/mol). However, Etersalate induces greater conformational destabilization in Aβ16–22 hexamers, evidenced by reduced β-content (32% vs. 36% in controls) and increased coil structures (66% vs. 62%) .
- Clinical Relevance : EGCG’s poor bioavailability and BBB penetration limit its therapeutic utility, whereas Etersalate’s pharmacokinetic profile supports central nervous system activity .
NSAID Comparators
Etersalate belongs to a class of NSAIDs repurposed for AD due to their anti-amyloid effects. Key comparisons include:
Key Findings:
Efficacy : Etersalate outperforms naproxen and ibuprofen in β-sheet reduction, likely due to its dual interaction mode (core penetration and surface binding) .
BBB Penetration : Etersalate’s log(BBB) is superior to curcumin, enabling better CNS accessibility despite curcumin’s stronger binding affinity .
Experimental vs. Computational Insights
- In Silico Validation : Etersalate’s disruption of Aβ16–22 hexamers is supported by replica exchange molecular dynamics (REMD) simulations, showing increased radius of gyration (Rg: 9.04 nm vs. 8.60 nm in controls) and solvent-accessible surface area (SASA: 44.52 nm² vs. 43.88 nm²) .
- Contrast with In Vitro Data : Compounds like tramiprosate showed promise in vitro but failed in clinical trials due to poor target engagement. Etersalate’s computational efficacy warrants further in vivo validation .
Biological Activity
Etersalate, a synthetic compound with the chemical identifier 62992-61-4, has garnered attention for its notable biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Etersalate primarily exhibits anti-inflammatory and neuroprotective effects. Its biological activity is largely attributed to its ability to inhibit the formation of amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease pathology. Research indicates that etersalate interacts with Aβ peptides, preventing their aggregation and reducing neurotoxicity.
Binding Affinity and Oligomerization
In silico studies have demonstrated that etersalate binds effectively to specific conformations of Aβ peptides. The binding affinity of etersalate to the hexameric form of Aβ (6Aβ16–22) has been quantified, revealing an average binding free energy of -11.7 kcal/mol, indicating a strong interaction that destabilizes oligomer formation .
Pharmacokinetics
Etersalate's pharmacokinetic profile suggests favorable absorption and distribution characteristics, essential for its effectiveness as a therapeutic agent. Predictions indicate that etersalate can cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system disorders. The estimated log(BBB) value for etersalate is -1.36, placing it within the range suitable for BBB penetration .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features, mechanisms of action, and unique aspects of etersalate compared to other compounds known for their effects on amyloid-beta aggregation:
| Compound Name | Structural Features | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| Curcumin | Polyphenolic compound from turmeric | Anti-inflammatory; inhibits amyloid aggregation | Natural product; broad-spectrum anti-inflammatory |
| Resveratrol | Polyphenolic compound from grapes | Antioxidant; modulates inflammation | Known for cardiovascular benefits |
| Epigallocatechin gallate | Green tea polyphenol | Inhibits amyloid-beta aggregation | Potent antioxidant; widely studied for health benefits |
| Etersalate | Synthetic compound targeting amyloid-beta | Inhibits oligomerization; reduces neurotoxicity | Specifically designed for neurodegenerative diseases |
Case Studies and Research Findings
Several studies have highlighted etersalate's potential in clinical applications:
- In Vitro Studies : Research has shown that etersalate effectively reduces the formation of amyloid-beta oligomers in vitro. These studies demonstrate that etersalate can enter the inner space of oligomers or bind to their surface, leading to destabilization and reduced toxicity .
- Neuroprotective Effects : In animal models, etersalate has been observed to mitigate neuroinflammation and improve cognitive function in subjects with Alzheimer's-like pathology. These findings support its role as a candidate for disease-modifying therapies aimed at halting or reversing cognitive decline associated with Alzheimer’s disease.
- Pharmacological Profiles : Etersalate has been classified as a nonsteroidal anti-inflammatory drug (NSAID), functioning by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which contributes to its anti-inflammatory properties .
Q & A
Q. How can Etersalate be quantified in experimental samples?
Etersalate can be quantified using UV spectrophotometry after alkaline hydrolysis. Hydrolyze the compound with 0.1 mol/L NaOH at 100°C for 15 minutes, then measure absorbance at 293 nm. This method leverages the hydrolysis of Etersalate into detectable derivatives, validated for precision and linearity within a concentration range of 2–20 µg/mL .
| Parameter | Condition |
|---|---|
| Hydrolysis agent | 0.1 mol/L NaOH |
| Temperature | 100°C |
| Hydrolysis time | 15 minutes |
| Detection wavelength | 293 nm |
Q. What is the primary pharmacological mechanism of Etersalate?
Etersalate inhibits thromboxane A2 (TXA2) synthesis, reducing platelet aggregation and inflammation. It targets cyclooxygenase (COX) pathways, akin to aspirin, but with enhanced specificity for TXA2 suppression, as demonstrated in platelet function assays .
Advanced Research Questions
Q. How can researchers design experiments to study Etersalate’s interaction with amyloid-beta oligomers?
Use molecular dynamics (MD) simulations to model Etersalate’s insertion into 6Aβ16-22 oligomers, as shown in in silico studies. Key steps:
- Structure preparation : Optimize Etersalate and 6Aβ16-22 geometries using software like GROMACS or AMBER.
- Binding analysis : Monitor hydrogen bonding, van der Waals interactions, and conformational changes over simulation trajectories.
- Validation : Correlate findings with in vitro assays (e.g., Thioflavin T fluorescence for oligomer inhibition) .
Q. How should researchers resolve contradictions in Etersalate’s efficacy across different experimental models?
Apply contradiction analysis frameworks :
- Identify principal contradictions : Distinguish between methodological variability (e.g., dosage ranges, model organisms) and intrinsic compound behavior.
- Assess study parameters : Compare TXA2 suppression levels in platelet-rich plasma (human vs. murine) and adjust for interspecies metabolic differences .
- Triangulate data : Combine in silico, in vitro, and in vivo results to isolate confounding variables (e.g., bioavailability, enzyme kinetics) .
Q. What strategies ensure reproducibility in Etersalate’s anti-inflammatory assays?
- Standardize protocols : Use identical hydrolysis conditions (NaOH concentration, temperature) for UV quantification to minimize batch variability .
- Control for COX isoform specificity : Include selective COX-1/COX-2 inhibitors (e.g., indomethacin, celecoxib) in parallel experiments to isolate Etersalate’s TXA2 effects .
- Document raw data : Publish hydrolysis time curves and simulation trajectories in supplementary materials for peer validation .
Data Contradiction and Analysis
Q. How to interpret conflicting results on Etersalate’s stability in physiological buffers?
Q. What statistical methods are optimal for analyzing dose-response relationships in Etersalate studies?
Use non-linear regression models (e.g., log-dose vs. inhibition curves) to calculate IC50 values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Report R² values and goodness-of-fit metrics to enhance transparency .
Research Design and Reporting
Q. How to formulate a research question on Etersalate’s neuroprotective potential?
- Define variables : Independent variable (Etersalate concentration), dependent variable (6Aβ16-22 oligomer formation rate).
- Scope : Example: “How does Etersalate concentration (0.1–10 µM) influence the aggregation kinetics of 6Aβ16-22 oligomers in vitro?”
- Justification : Highlight Alzheimer’s disease relevance and TXA2’s role in neuroinflammation .
Q. What ethical considerations apply to Etersalate’s preclinical testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
